molecular formula C4H11NOS B1265784 2-[(2-Aminoethyl)thio]ethan-1-ol CAS No. 24304-84-5

2-[(2-Aminoethyl)thio]ethan-1-ol

Cat. No.: B1265784
CAS No.: 24304-84-5
M. Wt: 121.2 g/mol
InChI Key: ZRZOERYTFAWUQQ-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)thio]ethan-1-ol is an organic compound with the molecular formula C4H11NOS. It is also known by its IUPAC name, 2-[(2-aminoethyl)thio]ethanol. This compound contains a primary amine group, a hydroxyl group, and a sulfide linkage, making it a versatile molecule in various chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

2-((2-Aminoethyl)thio)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of ethanol . The nature of these interactions involves the binding of 2-((2-Aminoethyl)thio)ethanol to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, 2-((2-Aminoethyl)thio)ethanol can form disulfide bonds with proteins, affecting their structure and function.

Cellular Effects

2-((2-Aminoethyl)thio)ethanol has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-((2-Aminoethyl)thio)ethanol can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . Furthermore, this compound can impact gene expression by altering the redox state of cells, leading to changes in the expression of genes involved in antioxidant defense and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 2-((2-Aminoethyl)thio)ethanol involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-((2-Aminoethyl)thio)ethanol can inhibit the activity of alcohol dehydrogenase by binding to its active site, thereby preventing the oxidation of ethanol to acetaldehyde . Additionally, this compound can induce changes in gene expression by modulating the redox state of cells, which in turn affects the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2-Aminoethyl)thio)ethanol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-((2-Aminoethyl)thio)ethanol has been observed to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the compound’s impact on cellular redox balance and signaling pathways.

Dosage Effects in Animal Models

The effects of 2-((2-Aminoethyl)thio)ethanol vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, 2-((2-Aminoethyl)thio)ethanol can exhibit toxic effects, including liver damage and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce oxidative stress.

Metabolic Pathways

2-((2-Aminoethyl)thio)ethanol is involved in several metabolic pathways, including those related to ethanol metabolism. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for the oxidation of ethanol to acetaldehyde and subsequently to acetic acid . Additionally, 2-((2-Aminoethyl)thio)ethanol can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other metabolic pathways.

Transport and Distribution

The transport and distribution of 2-((2-Aminoethyl)thio)ethanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as amino acid transporters . Once inside the cell, 2-((2-Aminoethyl)thio)ethanol can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-((2-Aminoethyl)thio)ethanol is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . The localization of 2-((2-Aminoethyl)thio)ethanol within these compartments can affect its activity and function, including its role in modulating cellular redox balance and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(2-Aminoethyl)thio]ethan-1-ol involves the reaction between 2-chloroethylamine hydrochloride and β-mercaptoethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a catalyst like Fe-EG. The reaction mixture is heated to around 50°C, and the product is isolated by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)thio]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)thio]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoethyl)thio]ethan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfide linkage provides distinct reactivity compared to similar compounds with ether or amine linkages .

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c5-1-3-7-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOERYTFAWUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179038
Record name 2-((2-Aminoethyl)thio)ethanol
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Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24304-84-5
Record name 2-[(2-Aminoethyl)thio]ethanol
Source CAS Common Chemistry
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 24304-84-5
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 2-[(2-aminoethyl)thio]ethanol
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Record name 2-((2-AMINOETHYL)THIO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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